N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound that contains imidazole, pyrimidine, and furan moieties. These structural features make it an interesting molecule for various scientific research applications due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and other proteins, contributing to their diverse biological effects.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, often through their interactions with enzymes and other proteins . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic activity, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde.
Synthesis of Pyrimidine Derivatives: Pyrimidine derivatives can be synthesized via cyclization reactions involving amidines and nitriles.
Coupling Reactions: The imidazole and pyrimidine moieties are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Furan-2-carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(Pyridin-2-yl)imidazole
- 4-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinones
Uniqueness
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is unique due to the combination of imidazole, pyrimidine, and furan moieties in a single molecule. This structural diversity allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-11(10-2-1-5-19-10)16-9-6-14-12(15-7-9)17-4-3-13-8-17/h1-8H,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMTOWYNOFIBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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